molecular formula C18H14N2O2 B1196691 (3Z,6Z)-5-hydroxy-3,6-bis(phenylmethylidene)-1H-pyrazin-2-one

(3Z,6Z)-5-hydroxy-3,6-bis(phenylmethylidene)-1H-pyrazin-2-one

Cat. No.: B1196691
M. Wt: 290.3 g/mol
InChI Key: RFSUEJIDSYCCLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3Z,6Z)-5-hydroxy-3,6-bis(phenylmethylidene)-1H-pyrazin-2-one is a chemical compound with the molecular formula C18H14N2O2 It belongs to the class of 2,5-dioxopiperazines, which are cyclic dipeptides This compound is known for its unique structure, which includes two benzylidene groups attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

(3Z,6Z)-5-hydroxy-3,6-bis(phenylmethylidene)-1H-pyrazin-2-one can be synthesized through the condensation of 2,5-dioxopiperazine with benzaldehyde. The reaction typically involves the use of a base, such as sodium hydroxide, to facilitate the condensation process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar condensation reactions. The scalability of the reaction and the availability of starting materials make it feasible for industrial production.

Chemical Reactions Analysis

Types of Reactions

(3Z,6Z)-5-hydroxy-3,6-bis(phenylmethylidene)-1H-pyrazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Condensation Reactions: Benzaldehyde and a base (e.g., sodium hydroxide) under reflux conditions.

    Addition Reactions: Grignard reagents under controlled conditions.

Major Products Formed

    Condensation Reactions: this compound.

    Addition Reactions: 1,4-addition products with Grignard reagents.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (3Z,6Z)-5-hydroxy-3,6-bis(phenylmethylidene)-1H-pyrazin-2-one involves its interaction with molecular targets and pathways. For example, its anthelmintic activity is believed to be due to its ability to interfere with the metabolic processes of parasitic worms . The compound may act as a prodrug, converting into an active form that exerts its effects on the target organisms.

Comparison with Similar Compounds

(3Z,6Z)-5-hydroxy-3,6-bis(phenylmethylidene)-1H-pyrazin-2-one can be compared with other similar compounds, such as:

Properties

IUPAC Name

3,6-dibenzylidenepiperazine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2/c21-17-15(11-13-7-3-1-4-8-13)19-18(22)16(20-17)12-14-9-5-2-6-10-14/h1-12H,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFSUEJIDSYCCLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)NC(=CC3=CC=CC=C3)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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